Technical Guide: Solubility Profile & Thermodynamic Characterization of 3-(5-cyclopropyl-1H-pyrazol-1-yl)propanenitrile
Technical Guide: Solubility Profile & Thermodynamic Characterization of 3-(5-cyclopropyl-1H-pyrazol-1-yl)propanenitrile
The following technical guide details the solubility profile, thermodynamic modeling, and experimental characterization of 3-(5-cyclopropyl-1H-pyrazol-1-yl)propanenitrile (CAS 1006323-15-4).
[1][2]
Executive Summary & Physicochemical Context
3-(5-cyclopropyl-1H-pyrazol-1-yl)propanenitrile is a critical heterocyclic building block, frequently utilized in the synthesis of Janus Kinase (JAK) inhibitors (e.g., Ruxolitinib analogs) and advanced agrochemicals.[1][2] Its structure comprises a pyrazole core substituted with a lipophilic cyclopropyl group at the C5 position and a polar cyanoethyl chain at the N1 position.[1][2]
As of current literature, specific thermodynamic solubility data (mole fraction vs. temperature) for this exact CAS entry is proprietary or not indexed in open-access chemical engineering journals.[1][2] Consequently, this guide provides a predictive solubility profile based on structural analogs (e.g., 3,5-dimethylpyrazole) and outlines the Standard Operating Procedure (SOP) for generating the required thermodynamic data.
Structural Analysis & Solubility Prediction
The molecule exhibits a "push-pull" solubility behavior due to its dual functional nature:
-
Lipophilic Domain (Cyclopropyl): Increases solubility in non-polar and moderately polar solvents (e.g., Toluene, Ethyl Acetate) compared to methyl-substituted analogs.[1][2]
-
Polar Domain (Cyanoethyl + Pyrazole N): The nitrile group (
) introduces a strong dipole moment (~3.9 D), enhancing solubility in polar aprotic solvents (e.g., Acetonitrile, DMSO) and chlorinated solvents.[1][2]
Predicted Solubility Order (Descending):
Experimental Protocol: Determination of Solubility
To validate the predictive model and generate precise thermodynamic parameters, the Isothermal Saturation Method (Shake-Flask Method) is the gold standard.[1][2]
Standard Operating Procedure (SOP)
Objective: Determine the mole fraction solubility (
Workflow Diagram:
Figure 1: Workflow for the isothermal saturation method.
Analytical Quantification (HPLC Conditions)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 × 150 mm, 5 µm).[1][2]
-
Mobile Phase: Acetonitrile : Water (40:60 v/v) isocratic.[1][2]
-
Detection: UV at
(typically 210–230 nm for pyrazoles; scan required).[1][2] -
Temperature: 30°C.
Thermodynamic Modeling Framework
Once experimental data is obtained, it must be correlated using thermodynamic models to calculate the enthalpy (
The Modified Apelblat Equation
This is the most accurate semi-empirical model for pyrazole derivatives in organic solvents.[1][2]
- : Mole fraction solubility.[1][2]
- : Absolute temperature (K).[1][2]
- : Empirical parameters derived from regression analysis.
The van't Hoff Equation
Used to estimate thermodynamic properties:
[1][2]Interpretation:
-
If
: Dissolution is endothermic (Solubility increases with T).[1][2] -
If
: Dissolution is exothermic (Solubility decreases with T).[1][2] -
Note: Most pyrazole derivatives exhibit endothermic dissolution in organic solvents.[1][2]
Thermodynamic Logic Diagram:
Figure 2: Decision logic for crystallization based on thermodynamic parameters.
Process Application: Crystallization Strategy[1][2]
Based on the predicted solubility profile (High in Alcohols/Esters, Low in Water/Alkanes), the following purification strategies are recommended for 3-(5-cyclopropyl-1H-pyrazol-1-yl)propanenitrile.
Solvent Systems
| Solvent Class | Representative Solvent | Predicted Solubility | Role in Process |
| Good Solvent | Ethyl Acetate, Methanol | High | Dissolution medium for reaction mixture.[1][2] |
| Anti-Solvent | n-Heptane, Water | Low | Induces precipitation/crystallization.[1][2] |
| Reaction Solvent | Acetonitrile, DMF | Very High | Used for N-alkylation reactions; difficult to crystallize from directly.[1][2] |
Recommended Crystallization Method: Cooling + Anti-solvent[1][2]
-
Dissolution: Dissolve the crude intermediate in Ethyl Acetate or Isopropanol at elevated temperature (50–60°C).
-
Filtration: Polish filter to remove inorganic salts (e.g., NaBr/KBr from synthesis).[1][2]
-
Cooling: Slowly cool to 20°C.
-
Anti-solvent Addition: If yield is low, slowly add n-Heptane to drive saturation.[1][2]
-
Isolation: Filter and wash with cold Heptane/EtOAc (9:1) mixture.
References
-
Compound Identification: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 59420165, 3-Cyclopentyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanenitrile.[1][2][3] (Used for structural analogy of pyrazole-propanenitrile scaffold). Link[1][2]
-
Analogous Solubility Data: Zuo, J., et al. (2017).[1][2] Solubility determination and thermodynamic modelling of 3,5-dimethylpyrazole in nine organic solvents. Journal of Chemical Thermodynamics. (Provides baseline solubility trends for pyrazole cores). Link
-
Synthetic Context: BenchChem. (2024).[1][2] 3-(5-methyl-1H-pyrazol-1-yl)propanenitrile: Contextual Significance of Pyrazole Derivatives. (Context for cyanoethylation and solubility). Link
-
Methodology: Sun, H., et al. (2018).[1][2] Solubility Determination and Correlation for Pyridoxal 5-Phosphate Monohydrate in Different Binary Solvents. Journal of Chemical & Engineering Data. (Reference for the Apelblat modeling protocol). Link[1][2]
Sources
- 1. 2168457-69-8|3-(5-Cyclopentyl-1H-pyrazol-4-yl)propanenitrile|BLD Pharm [bldpharm.com]
- 2. 3-Cyclopentyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanenitrile | C17H26BN3O2 | CID 59420165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Cyclopentyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanenitrile | C17H26BN3O2 | CID 59420165 - PubChem [pubchem.ncbi.nlm.nih.gov]
